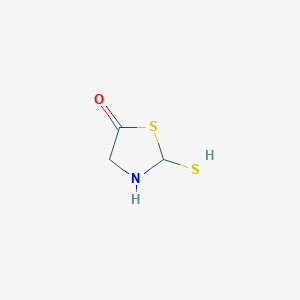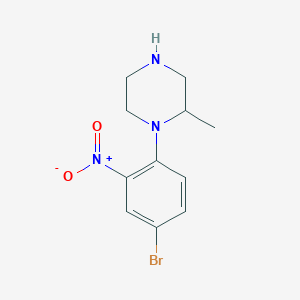
1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-Bromo-2-nitrophenol and 1-(4-Bromo-2-nitrophenyl)ethanone , which are organic compounds. These compounds are typically used in the synthesis of other complex organic compounds .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of similar compounds like 4-Bromo-2-nitrophenol and 1-(4-Bromo-2-nitrophenyl)ethanone can be found in the respective references.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc. For similar compounds like 4-Bromo-2-nitrophenol , these properties can be found in the respective references.Wissenschaftliche Forschungsanwendungen
Synthesis of Brominated Compounds
1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine is a chemical compound that may find relevance in the synthesis of brominated organic molecules, which are critical in various pharmaceutical and agrochemical applications. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such brominated compounds often involves complex reactions where compounds like this compound could potentially play a role as intermediates or reactants due to their bromo- and nitro- substituents, which are functional groups of interest in organic synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Pharmaceutical Research
Compounds with the piperazine moiety, similar to this compound, are frequently explored in pharmaceutical research due to their versatile binding properties. Piperazine derivatives are known for their central nervous system (CNS) activity, which includes potential antidepressant and anxiolytic effects. For instance, AR-A000002, a selective 5-Hydroxytryptamine1B antagonist, showcases the significance of piperazine derivatives in developing treatments for anxiety and affective disorders (Hudzik et al., 2003). This underscores the potential of exploring this compound in similar contexts, given its structural features.
DNA Interaction Studies
The minor groove of DNA is a target for various diagnostic and therapeutic agents. Compounds like Hoechst 33258, which contain the piperazine group, demonstrate strong binding to the minor groove of DNA, suggesting that this compound could also be investigated for similar interactions due to its structural complexity. Such studies are crucial in the development of new drugs and molecular probes (Issar & Kakkar, 2013).
Environmental Science and Toxicology
Understanding the environmental impact and degradation processes of chemical compounds is essential for assessing their safety and ecological footprint. Nitrated phenols, for instance, are significant due to their formation through atmospheric reactions and potential toxicity. Research into similar compounds, such as this compound, could provide insights into their stability, degradation pathways, and environmental behaviors, contributing to safer chemical practices (Harrison et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-8-7-13-4-5-14(8)10-3-2-9(12)6-11(10)15(16)17/h2-3,6,8,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZORVANCTACDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
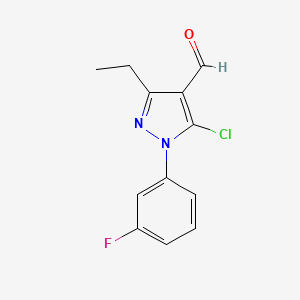


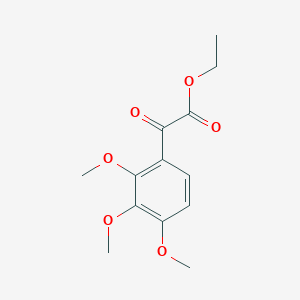
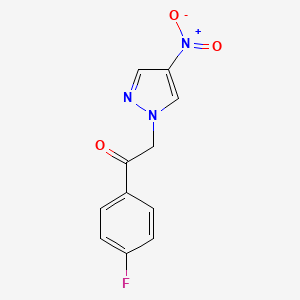
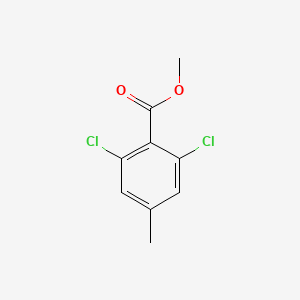
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)
![3-Methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6328992.png)
![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)


![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)
